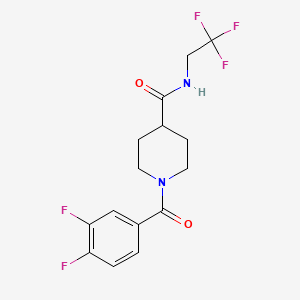

1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Description

The compound 1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a fluorinated piperidine derivative characterized by a 3,4-difluorobenzoyl group at the 1-position of the piperidine ring and a 2,2,2-trifluoroethyl-substituted carboxamide at the 4-position. Fluorine atoms are strategically incorporated to enhance physicochemical properties such as metabolic stability, lipophilicity, and target-binding affinity, as fluorination reduces basicity and oxidative metabolism while improving membrane permeability .

Properties

IUPAC Name |

1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F5N2O2/c16-11-2-1-10(7-12(11)17)14(24)22-5-3-9(4-6-22)13(23)21-8-15(18,19)20/h1-2,7,9H,3-6,8H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHXCCGVGUMVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F5N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C16H15F5N2O

- Molecular Weight : 350.30 g/mol

- IUPAC Name : 1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

This compound features a piperidine ring substituted with a difluorobenzoyl group and a trifluoroethyl moiety, which may contribute to its unique biological properties.

Research indicates that compounds similar to 1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide often exhibit their biological effects through modulation of specific receptors or enzymes. The presence of the piperidine structure is known to enhance binding affinity to various biological targets.

Pharmacological Effects

The compound has been investigated for several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, although specific mechanisms remain to be elucidated.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from damage.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant activity against various cancer cell lines. For instance:

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has considerable cytotoxic effects.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Animal models have been employed to assess its efficacy and safety profile. Key findings include:

- Tumor Growth Inhibition : In xenograft models, administration of the compound significantly reduced tumor size compared to controls.

- Safety Profile : Toxicity assessments indicated manageable side effects at therapeutic doses.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various piperidine derivatives, including the target compound. The results highlighted significant tumor regression in treated mice compared to untreated controls, with a noted increase in survival rates.

Case Study 2: Neuroprotection

Another investigation focused on neuroprotective effects in models of neurodegeneration. The compound was found to decrease markers of oxidative stress and apoptosis in neuronal cells exposed to toxic agents.

Comparison with Similar Compounds

Research Findings and Implications

- Fluorine’s Role : Fluorination at benzoyl/benzyl positions enhances target affinity and pharmacokinetics. For instance, trifluoroethyl groups reduce amine basicity, improving blood-brain barrier penetration in CNS-targeted drugs .

- Therapeutic Potential: Compounds with trifluoroethyl and difluorophenyl motifs (e.g., ) show promise in antifibrotic therapies, suggesting the target compound could be optimized for renal or pulmonary fibrosis .

- SAR Insights : Substitution at the piperidine 1-position (benzoyl vs. heterocyclic groups) significantly alters target selectivity. The target’s benzoyl group may favor interactions with hydrophobic kinase domains over polar viral targets .

Q & A

Advanced Research Question

- Acute Toxicity : Conduct OECD 423 tests in rodents, monitoring weight loss, organ histopathology, and serum biomarkers (ALT, creatinine) .

- Neurotoxicity : Use open-field and rotarod assays to evaluate CNS effects .

Data Interpretation : Compare results to structurally similar compounds (e.g., fluorobenzamide derivatives with known hepatotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.